Product packaging for alpha-Cyanocinnamic acid(Cat. No.:CAS No. 1011-92-3)

alpha-Cyanocinnamic acid

Cat. No.: B087199
CAS No.: 1011-92-3
M. Wt: 173.17 g/mol
InChI Key: CDUQMGQIHYISOP-TWGQIWQCSA-N
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Description

alpha-Cyanocinnamic acid, also known as 2-Cyano-3-phenylacrylic Acid (CAS RN: 1011-92-3), is a high-purity crystalline powder specified for research applications. This compound serves as a foundational chemical scaffold for the development and synthesis of advanced MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry matrices . Systematic variation of its functional groups has led to rationally designed, high-performance matrices like 4-chloro-alpha-cyanocinnamic acid (Cl-CCA), which demonstrate superior sensitivity and more uniform peptide response compared to early empirical matrices . Furthermore, the core structure of this compound is of significant biological interest. It is recognized as a classical inhibitor of mitochondrial pyruvate transport and monocarboxylate transporter (MCT) activity in both animal and plant systems . Related compounds in the cyanocinnamic acid family have also been reported to exhibit inhibitory effects on enzymes such as tyrosinase . Provided as a white to light yellow powder with a melting point of approximately 180-184 °C and a molecular weight of 173.17 g/mol, this product is of >98.0% purity as confirmed by HPLC and neutralization titration . It is soluble in solvents such as methanol . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B087199 alpha-Cyanocinnamic acid CAS No. 1011-92-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1011-92-3

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

(Z)-2-cyano-3-phenylprop-2-enoic acid

InChI

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6-

InChI Key

CDUQMGQIHYISOP-TWGQIWQCSA-N

SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)O

Other CAS No.

1011-92-3

Pictograms

Acute Toxic; Irritant

Synonyms

2-cyanocinnamic acid
alpha-cyanocinnamate
alpha-cyanocinnamate, (E)-isome

Origin of Product

United States

Synthetic Methodologies for Alpha Cyanocinnamic Acid and Its Derivatives

Established Synthetic Pathways

The most prominent and historically significant method for synthesizing alpha-cyanocinnamic acid and its derivatives is the Knoevenagel condensation. This reaction, along with some of its variations and alternatives, forms the bedrock of synthetic strategies for this class of compounds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a C=C double bond. wikipedia.orgsigmaaldrich.com For the synthesis of this compound derivatives, this typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters. wikipedia.org

The classical approach to synthesizing this compound involves the condensation of benzaldehyde (B42025) with a cyanoacetate (B8463686), such as ethyl cyanoacetate. researchgate.netscielo.org.mx This reaction is typically catalyzed by a weak base, such as an amine or their salts. wikipedia.orgsigmaaldrich.com The initial product of the condensation is an ester of this compound, which can then be hydrolyzed to yield the desired carboxylic acid.

The reaction is generally carried out in an organic solvent, and the choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. scielo.org.mxresearchgate.net For instance, piperidine (B6355638) is a commonly used catalyst for this condensation. alfa-chemistry.com

The mechanism of the Knoevenagel condensation proceeds through several key steps. alfa-chemistry.comstudy.com First, the basic catalyst deprotonates the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized enolate ion. alfa-chemistry.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde to form an alkoxide intermediate. alfa-chemistry.com Subsequent protonation and elimination of a water molecule lead to the formation of the α,β-unsaturated product. alfa-chemistry.com

Significant research has been dedicated to optimizing the catalytic system to improve reaction efficiency, yield, and environmental friendliness. A variety of catalysts have been explored, moving from traditional homogeneous bases to more sustainable heterogeneous and organocatalytic systems.

Catalyst Optimization Efforts:

Homogeneous Catalysts: While effective, traditional homogeneous basic catalysts like piperidine and pyridine (B92270) can be difficult to separate from the reaction mixture. semanticscholar.orgorganic-chemistry.org Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an efficient catalyst, offering high yields and shorter reaction times. scielo.org.mx

Heterogeneous Catalysts: To overcome the separation issues, solid-base catalysts have been developed. These include binary metal oxides like 1CaO–1.5MgO, which has shown to be an efficient and eco-friendly catalyst in water at room temperature. researchgate.net Layered double hydroxides (LDHs), such as Cu─Mg─Al LDH, have also demonstrated excellent catalytic activity and can be recycled multiple times without significant loss of performance. researchgate.netresearchgate.net

Organocatalysts: N-Methylmorpholine has been used as an organocatalyst under simple conditions, providing an economically viable and environmentally friendly alternative. researchgate.net Triphenylphosphine (B44618) has also been shown to be an efficient catalyst for the Knoevenagel condensation under mild, solvent-free conditions. organic-chemistry.org

Ionic Liquids: Ionic liquids have been employed as both catalysts and reaction media, offering advantages such as high polarity and potential for recycling. scielo.org.mx

Catalyst TypeSpecific Catalyst ExampleKey AdvantagesReference
HomogeneousDiisopropylethylammonium acetate (DIPEAc)High yields, shorter reaction times scielo.org.mx
Heterogeneous1CaO–1.5MgOEco-friendly, efficient in water at room temperature researchgate.net
Cu─Mg─Al LDHExcellent activity, recyclable researchgate.netresearchgate.net
OrganocatalystN-MethylmorpholineEconomically viable, environmentally friendly researchgate.net
TriphenylphosphineMild, solvent-free conditions organic-chemistry.org
Ionic Liquid-High polarity, potential for recycling scielo.org.mx

While the Knoevenagel condensation is the most common method, other condensation reactions have been employed for the synthesis of this compound and its derivatives. The Doebner modification of the Knoevenagel condensation involves the use of malonic acid in the presence of pyridine and piperidine. wikipedia.orgsemanticscholar.orgorganic-chemistry.org This reaction often leads to simultaneous decarboxylation, directly yielding cinnamic acids. wikipedia.orgsemanticscholar.org

Another approach is the Claisen-Schmidt condensation (a crossed-aldol reaction), which involves the reaction of an aldehyde or ketone with a carbonyl compound. mdpi.com While typically used to form α,β-unsaturated ketones, modifications of this reaction can be adapted for the synthesis of cinnamic acid derivatives.

Knoevenagel Condensation Approaches

Advanced Synthetic Strategies

In recent years, there has been a drive towards developing more efficient, sustainable, and rapid synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave irradiation has been successfully applied to the Knoevenagel condensation for the synthesis of this compound derivatives, offering several advantages over conventional heating methods. researchgate.netfrontiersin.org These benefits include significantly reduced reaction times, improved yields, and often milder reaction conditions. organic-chemistry.orgresearchgate.net

For instance, the microwave-assisted synthesis of cinnamic acid derivatives has been achieved by reacting an aryl aldehyde and malonic acid in the presence of a catalyst like polyphosphate ester (PPE) under solvent-free conditions. researchgate.net Another green approach involves the use of tetrabutylammonium (B224687) bromide (TBAB) and K2CO3 in water under microwave irradiation, which provides excellent yields in a short time. semanticscholar.org The use of microwave assistance in conjunction with environmentally benign solvents like water or under solvent-free conditions aligns with the principles of green chemistry. semanticscholar.orgresearchgate.net

Catalyst/MediatorSolventKey AdvantagesReference
Polyphosphate ester (PPE)Solvent-freeHigh yields, rapid researchgate.net
Tetrabutylammonium bromide (TBAB) and K2CO3WaterExcellent yields, environmentally friendly semanticscholar.org

Solvent-Free Reaction Conditions

In recent years, the development of solvent-free reaction conditions for the synthesis of α-cyanocinnamic acid derivatives has gained considerable attention due to the principles of green chemistry, which emphasize waste reduction and the use of safer chemicals. The Knoevenagel condensation, a cornerstone reaction for the formation of C=C double bonds, is particularly amenable to solvent-free approaches for synthesizing these compounds.

One notable solvent-free method involves the condensation of aromatic aldehydes with active methylene compounds like ethyl cyanoacetate or malononitrile (B47326), catalyzed by triphenylphosphine (TPP). This method is characterized by its mild conditions and high stereoselectivity, predominantly yielding the (E)-isomer. The efficiency of this reaction can be further enhanced by microwave irradiation, which often leads to shorter reaction times and improved yields. organic-chemistry.org This approach is applicable to a broad spectrum of aldehydes, including those with both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Solid-supported catalysts have also emerged as effective promoters for solvent-free Knoevenagel condensations. For instance, a novel lithium oxide supported on zinc oxide catalyst has demonstrated high efficacy for the reaction between various aromatic aldehydes and malononitrile or ethyl cyanoacetate at room temperature. This method boasts very short reaction times and yields exceeding 90%. A key advantage of this heterogeneous catalyst is its excellent reusability without a significant loss of activity.

Another green approach utilizes infrared irradiation to facilitate the synthesis of cinnamic acid derivatives in the absence of a solvent. This method has been successfully applied to produce a range of compounds with good yields and a high degree of purity. scirp.org The simplicity of this procedure, which avoids the need for expensive and potentially toxic catalysts and solvents, makes it an attractive and cost-effective synthetic route. scirp.org

The following table summarizes the solvent-free Knoevenagel condensation of various benzaldehydes with active methylene compounds, highlighting the versatility of this environmentally benign approach.

Table 1: Examples of Solvent-Free Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives

Aldehyde Active Methylene Compound Catalyst Conditions Yield (%)
Benzaldehyde Ethyl Cyanoacetate Triphenylphosphine Microwave High
4-Chlorobenzaldehyde (B46862) Malononitrile Li₂O/ZnO Room Temp >90
4-Methoxybenzaldehyde Ethyl Cyanoacetate Triphenylphosphine Microwave High
Syringaldehyde Malonic Acid Piperidine Heat High

Synthesis from Baylis-Hillman Adducts

The Baylis-Hillman reaction provides a versatile route to densely functionalized molecules that can serve as precursors for the synthesis of α-cyanocinnamic acid and its derivatives. This reaction typically involves the coupling of an activated alkene, such as acrylonitrile, with an aldehyde in the presence of a nucleophilic catalyst, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The resulting Baylis-Hillman adduct, a multifunctional allylic alcohol, can then be further transformed into the desired α-cyanocinnamic acid.

The subsequent and crucial step is the oxidation of the hydroxyl group in the Baylis-Hillman adduct to a carboxylic acid. This transformation can be achieved using various oxidizing agents. While the direct oxidation to the carboxylic acid is the most straightforward conceptual pathway, often the reaction proceeds through the oxidation of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. This two-stage oxidation provides a controlled method to access the target α-cyanocinnamic acid. The allylic nature of the alcohol in the Baylis-Hillman adduct makes it amenable to oxidation under specific conditions that preserve the α,β-unsaturated nitrile moiety.

This methodology offers a powerful alternative to the direct Knoevenagel condensation, allowing for the construction of the carbon skeleton first, followed by the functional group transformation to introduce the carboxylic acid moiety.

Enantioselective Synthesis Methods

The development of enantioselective methods for the synthesis of α-cyanocinnamic acid derivatives is of significant interest, particularly for applications where chirality is a crucial factor. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in various organic transformations, including those that can be adapted for the synthesis of chiral α-cyanocinnamic acid derivatives.

While direct enantioselective synthesis of α-cyanocinnamic acid itself is not commonly reported, the principles of asymmetric catalysis can be applied to key bond-forming reactions that establish the chiral center in its derivatives. One of the most promising approaches is the enantioselective Knoevenagel condensation. This reaction can be catalyzed by chiral organocatalysts, such as chiral amines or their salts, which can induce facial selectivity in the addition of the active methylene compound to the prochiral aldehyde.

For instance, chiral organocatalysts have been designed and successfully employed in the Knoevenagel condensation of α-branched aldehydes with various malonate compounds. These reactions have been shown to proceed with high yields and excellent enantiomeric ratios, often through a dynamic kinetic resolution process. The resulting enantiomerically enriched Knoevenagel products can then be further manipulated to yield chiral amide derivatives and, potentially, the corresponding carboxylic acids.

The use of chiral Brønsted acids and Lewis bases as organocatalysts in aza-Morita-Baylis-Hillman reactions also demonstrates the potential for creating chiral centers that could be precursors to enantiomerically enriched α-cyanocinnamic acid derivatives. These catalysts can create a chiral environment around the reacting molecules, directing the approach of the nucleophile to one face of the electrophile, thus leading to the preferential formation of one enantiomer.

Although specific protocols for the direct enantioselective synthesis of α-cyanocinnamic acid are still an area of active research, the broader advancements in organocatalytic enantioselective reactions provide a strong foundation for the future development of such methodologies.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted α-cyanocinnamic acid derivatives allows for the fine-tuning of the molecule's physical, chemical, and biological properties. Halogenation is a common modification that has led to derivatives with unique characteristics.

Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of α-cyanocinnamic acid can significantly influence its electronic properties. The synthesis of these halogenated derivatives typically follows the general synthetic routes established for the parent compound, with the Knoevenagel condensation being the most prevalent method.

4-Chloro-alpha-Cyanocinnamic Acid (Cl-CCA) Synthesis

4-Chloro-α-cyanocinnamic acid (Cl-CCA) is a prominent halogenated derivative. Its synthesis is most commonly achieved through the Knoevenagel condensation of 4-chlorobenzaldehyde with cyanoacetic acid. scielo.brrsc.org This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium (B1175870) salt like ammonium acetate, and is often carried out in a solvent like toluene (B28343) under reflux conditions. rsc.org

A detailed procedure involves reacting 4-chlorobenzaldehyde with cyanoacetic acid in the presence of a catalytic amount of a base. The reaction mixture is heated to facilitate the condensation and the subsequent dehydration to form the α,β-unsaturated product. The use of an ionic liquid in conjunction with a catalyst like DABCO has also been shown to be an effective system for this transformation, offering good to excellent yields in short reaction times. rsc.org

The following table outlines a typical Knoevenagel condensation for the synthesis of 4-Chloro-α-cyanocinnamic acid.

Table 2: Synthesis of 4-Chloro-α-cyanocinnamic Acid via Knoevenagel Condensation

Reactant 1 Reactant 2 Catalyst Solvent Conditions Yield (%)
4-Chlorobenzaldehyde Cyanoacetic Acid Piperidine Toluene Reflux High
4-Chlorobenzaldehyde Ethyl Cyanoacetate DABCO/[HyEtPy]Cl Water 50 °C 99
Brominated and Fluorinated Analogues

The synthesis of brominated and fluorinated analogues of α-cyanocinnamic acid follows similar synthetic principles to the chlorinated derivatives, primarily relying on the Knoevenagel condensation of the corresponding halogenated benzaldehydes with an active methylene compound like cyanoacetic acid.

For the synthesis of brominated derivatives, such as 4-bromo-α-cyanocinnamic acid, 4-bromobenzaldehyde (B125591) serves as the starting aromatic aldehyde. The condensation reaction with cyanoacetic acid, typically under basic catalysis, yields the desired product. While direct α-bromination of cinnamic acid is a known reaction, the synthesis of α-bromo-α-cyanocinnamic acid is less commonly described and would likely involve a different synthetic strategy, potentially starting from an α-brominated precursor.

The synthesis of fluorinated analogues, for example, 4-fluoro-α-cyanocinnamic acid, is achieved by the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with cyanoacetic acid. scielo.br The reaction conditions are analogous to those used for the chloro and bromo derivatives, often employing a basic catalyst in a suitable solvent. The synthesis of α-fluoro-α-cyanocinnamic acid presents a greater synthetic challenge due to the reactivity of fluorine and the difficulty of its direct introduction at the α-position of the carboxylic acid. More specialized fluorinating agents and synthetic routes would be required for such a transformation.

The following table provides a general overview of the synthesis of brominated and fluorinated α-cyanocinnamic acid derivatives via the Knoevenagel condensation.

Table 3: Synthesis of Brominated and Fluorinated α-Cyanocinnamic Acid Derivatives

Derivative Starting Aldehyde Active Methylene Compound Typical Catalyst
4-Bromo-α-cyanocinnamic acid 4-Bromobenzaldehyde Cyanoacetic Acid Base (e.g., Piperidine)
4-Fluoro-α-cyanocinnamic acid 4-Fluorobenzaldehyde Cyanoacetic Acid Base (e.g., Piperidine)
2-Fluoro-α-cyanocinnamic acid 2-Fluorobenzaldehyde Cyanoacetic Acid Base (e.g., Piperidine)

Hydroxylated and Methoxylated Derivatives

The introduction of hydroxyl and methoxyl groups onto the phenyl ring of α-cyanocinnamic acid significantly influences its chemical and physical properties. These derivatives are of particular interest due to their applications as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and as intermediates in the synthesis of more complex molecules.

alpha-Cyano-4-hydroxycinnamic Acid (CHCA)

Alpha-Cyano-4-hydroxycinnamic acid, commonly known as CHCA, is a cornerstone matrix in MALDI mass spectrometry, particularly for the analysis of peptides and proteins. Its synthesis is a classic example of the Knoevenagel condensation.

Synthesis: The standard laboratory synthesis of CHCA involves the reaction of p-hydroxybenzaldehyde with cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and is often carried out in a solvent like pyridine or toluene with azeotropic removal of water to drive the reaction to completion.

A representative procedure involves refluxing a mixture of p-hydroxybenzaldehyde and cyanoacetic acid in toluene with a catalytic amount of ammonium acetate. The water formed during the reaction is continuously removed using a Dean-Stark apparatus. After completion of the reaction, the product is typically isolated by filtration and purified by recrystallization, yielding a yellow powder. encyclopedia.pub

PropertyValue
IUPAC Name(2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
CAS Number28166-41-8
Molecular FormulaC₁₀H₇NO₃
Molar Mass189.17 g/mol
Melting Point245-250 °C
AppearanceYellow powder
alpha-Cyano-3-hydroxycinnamic Acid (3CHCA)

Similar to its 4-hydroxy isomer, α-cyano-3-hydroxycinnamic acid (3CHCA) is synthesized via the Knoevenagel condensation.

Synthesis: The synthesis of 3CHCA is achieved by the condensation of 3-hydroxybenzaldehyde (B18108) with cyanoacetic acid. The reaction conditions are analogous to those used for the synthesis of CHCA, typically employing a basic catalyst and a suitable solvent to facilitate the removal of water. The resulting product is a solid that can be purified by recrystallization.

PropertyValue
IUPAC Name(2E)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoic acid
CAS Number54673-07-3
Molecular FormulaC₁₀H₇NO₃
Molar Mass189.17 g/mol
AppearanceSolid
Alpha-cyano-4-hydroxy-3-methoxycinnamic Acid

This derivative, structurally related to ferulic acid, is prepared from a readily available natural product.

Synthesis: The synthesis of alpha-cyano-4-hydroxy-3-methoxycinnamic acid is accomplished through the Knoevenagel condensation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with cyanoacetic acid. A sustainable synthetic approach utilizes L-proline as a catalyst in ethanol. In a typical procedure, vanillin, malonic acid (which can be considered a precursor to the active methylene compound in the presence of a base), and proline are reacted at a moderate temperature for several hours. This method offers an environmentally benign route to this class of compounds.

Phenyl and Naphthyl Substituted Derivatives

Expanding the aromatic system from a simple phenyl ring to larger polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene (B1667546) can significantly alter the photophysical properties of the resulting α-cyanocinnamic acid derivatives. These compounds have been investigated as alternative MALDI matrices.

(E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA)

This naphthyl-substituted derivative offers a larger chromophore compared to CHCA.

Synthesis: (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA) is synthesized by the Knoevenagel condensation of 2-naphthaldehyde (B31174) with cyanoacetic acid. A general synthetic protocol involves refluxing a mixture of the aldehyde, cyanoacetic acid, and ammonium acetate in toluene, with continuous removal of water using a Dean-Stark trap. The crude product is then purified by washing and recrystallization. encyclopedia.pub

PropertyValue
IUPAC Name(E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid
CAS Number37630-54-9
Molecular FormulaC₁₄H₉NO₂
Molar Mass223.23 g/mol
AppearancePowder
(2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic Acid (AnCCA)

The anthracene-substituted derivative possesses an even more extended aromatic system, influencing its absorption characteristics.

Synthesis: The synthesis of (2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic acid (AnCCA) follows the Knoevenagel condensation pathway, starting from 9-anthraldehyde (B167246) and cyanoacetic acid. The reaction conditions are similar to those employed for the other derivatives, typically involving a basic catalyst and azeotropic water removal. The synthesis of the precursor, 9-anthraldehyde, can be achieved through the formylation of anthracene.

PropertyValue
IUPAC Name(2E)-3-(Anthracen-9-yl)-2-cyanoprop-2-enoic acid
Molecular FormulaC₁₈H₁₁NO₂
Molar Mass273.29 g/mol
AppearancePowder

Nitrogen-Containing Derivatives (e.g., Amides, N,N-Dialkyl)

The synthesis of nitrogen-containing derivatives of α-cyanocinnamic acid, such as amides and N,N-dialkyl amides, can be achieved through various established methodologies. A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with a suitable amine. For instance, 3-(5-aryl-2-furyl)-2-cyanopropenoyl chlorides can be reacted with diethylamine (B46881) or aniline (B41778) to furnish the corresponding N,N-diethyl amides and anilides .

Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine have been effectively used to synthesize cinnamamides from cinnamic acid sciencemadness.org. Another approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of phenol (B47542) amides from hydroxycinnamic acids and various amines nih.govnih.gov. Boric acid has also been reported as a catalyst for the amidation of cinnamic acid with diethylamine under ultrasonic irradiation, yielding N,N-diethylcinnamamide researchgate.net.

The synthesis of more complex amide derivatives has also been explored. For example, α-benzoylamino-4-amidinocinnamic acid amides have been synthesized starting from the corresponding azlactones, followed by aminolysis to yield the α-benzoyl-aminocinnamic acid amides containing a cyano function researchgate.net.

Starting MaterialReagent(s)ProductReference
3-(5-aryl-2-furyl)-2-cyanopropenoic acid1. SOCl₂ 2. Diethylamine or AnilineN,N-Diethyl-3-(5-aryl-2-furyl)-2-cyanopropenamide or N-Phenyl-3-(5-aryl-2-furyl)-2-cyanopropenamide
Cinnamic acidCDMT, N-methylmorpholine, AmmoniaCinnamamide sciencemadness.org
Hydroxycinnamic acidDCC, Amine, NaHCO₃Phenol amide nih.govnih.gov
Cinnamic acidDiethylamine, Boric acid, Ultrasonic irradiationN,N-diethylcinnamamide researchgate.net
Azlactone of α-benzoylaminocinnamic acidAminolysisα-Benzoyl-aminocinnamic acid amide researchgate.net

Benzophenone-Derived Analogues

The synthesis of benzophenone-derived analogues of α-cyanocinnamic acid has been investigated with the aim of developing novel compounds with specific biological activities. A key synthetic strategy involves incorporating the α-cyanocinnamic acid pharmacophore onto a benzophenone (B1666685) scaffold.

One reported synthesis starts with the preparation of a methoxy (B1213986) formylbenzophenone intermediate. This is followed by a Knoevenagel-Doebner condensation with cyanoacetic acid to yield the target benzophenone-derived α-cyanocinnamic acid. This approach allows for the introduction of the cyanocinnamic acid moiety onto the benzophenone structure, combining the structural features of both parent molecules.

Alpha-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA)

Alpha-cyano-5-phenyl-2,4-pentadienoic acid (CPPA) and its derivatives are synthesized through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

In the synthesis of CPPA derivatives, cinnamaldehyde (B126680) or a substituted cinnamaldehyde is reacted with cyanoacetic acid or its esters. For example, (2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid and (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid have been synthesized via a Knoevenagel condensation between the corresponding substituted cinnamaldehyde and cyanoacetic acid researchgate.net. Similarly, esters and N-substituted amides of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid have been prepared by the Knoevenagel condensation of 3-phenylpropiolaldehyde with the respective cyanoacetates or cyanoacetamides, often using a catalyst such as basic alumina (B75360) tcichemicals.comasianpubs.org.

AldehydeActive Methylene CompoundCatalystProductReference
4-MethoxycinnamaldehydeCyanoacetic acidBase(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid researchgate.net
4-NitrocinnamaldehydeCyanoacetic acidBase(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid researchgate.net
3-PhenylpropiolaldehydeCyanoacetates or CyanoacetamidesBasic Alumina(E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters or N-substituted amides tcichemicals.comasianpubs.org

Chemical Transformations and Functionalization of the this compound Scaffold

Esterification and Amidation Reactions

The carboxylic acid group of α-cyanocinnamic acid is a prime site for chemical modification, particularly through esterification and amidation reactions. These transformations are valuable for producing a diverse range of derivatives.

Esterification is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid apsu.eduuns.ac.idsapub.orgresearchgate.net. This method has been successfully employed to synthesize various esters of trans-cinnamic acid using alcohols like ethanol, propanol, butanol, and menthol (B31143) uns.ac.idsapub.orgresearchgate.net. The reaction typically requires refluxing for several hours to reach equilibrium apsu.edu.

Amidation of the α-cyanocinnamic acid scaffold can be carried out using several methods. A direct approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and an amine. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been used for the amidation of cinnamic acid sciencemadness.org. Another common coupling agent is N,N′-dicyclohexylcarbodiimide (DCC), which has been utilized for the one-pot synthesis of phenol amides from hydroxycinnamic acids nih.govnih.gov. Alternatively, the carboxylic acid can be first converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide . Boric acid has also been shown to catalyze the direct amidation of cinnamic acid with diethylamine under ultrasonic irradiation researchgate.net.

Catalytic Hydrogenation and Reduction Pathways

The α-cyanocinnamic acid scaffold possesses two primary sites for reduction: the carbon-carbon double bond and the carboxylic acid group. Catalytic hydrogenation is a key method for selectively or fully reducing these functionalities.

The hydrogenation of the alkene functional group in cinnamic acid and its derivatives can be achieved using various catalysts. Rhodium(I) complexes have been studied for the catalytic hydrogenation of α-(acetylamino)cinnamic acid . Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of the C=C bond in cinnamic acid asianpubs.orgresearchgate.net. The choice of catalyst can influence the selectivity of the reduction. For example, in the presence of a 5% Pd/C catalyst, both the C=C bond and the aromatic ring of cinnamic acid can be hydrogenated asianpubs.orgresearchgate.net.

The reduction of the carboxylic acid group to an alcohol is a more challenging transformation that often requires harsher conditions. Ruthenium-based catalysts, such as Ru-Sn/Al₂O₃, have been found to be active for the hydrogenation of the -COOH group in cinnamic acid to yield cinnamyl alcohol, although selectivity can be an issue due to competing hydrogenation of the C=C bond asianpubs.orgresearchgate.net. A 5% Ru/C catalyst has been shown to be less selective, hydrogenating the C=C bond, the aromatic ring, and the -COOH group asianpubs.orgresearchgate.net. The catalytic hydrogenation of derivatives, such as the ethyl ester and amide of α-cyano-β-(1-naphthyl)acrylic acid, has been used to prepare the corresponding α-aminomethyl-β-(1-naphthyl)propionic acid derivatives researchgate.net.

SubstrateCatalystProduct(s)Reference
α-(Acetylamino)cinnamic acidRhodium(I) complexHydrogenated amino acid derivative
Cinnamic acid5% Pd/CBenzene (B151609) propanoic acid, Cyclohexane propanoic acid asianpubs.orgresearchgate.net
Cinnamic acidRu-Sn/Al₂O₃Cinnamyl alcohol (low selectivity) asianpubs.orgresearchgate.net
Cinnamic acid5% Ru/CBenzene propanoic acid, Cyclohexane propanoic acid, Cyclohexyl propanol asianpubs.orgresearchgate.net
Ethyl ester of α-cyano-β-(1-naphthyl)acrylic acidCatalytic HydrogenationEthyl ester of α-aminomethyl-β-(1-naphthyl)propionic acid researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a cornerstone in the molecular structure elucidation of alpha-cyanocinnamic acid, offering a window into the specific vibrational modes of its functional groups.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy has been instrumental in characterizing this compound (CCA) and its derivatives. A comparative vibrational analysis of CCA and its hydroxylated analogues, such as alpha-cyano-4-hydroxycinnamic acid (4CHCA) and alpha-cyano-3-hydroxycinnamic acid (3CHCA), has provided detailed assignments of their vibrational modes. nih.govnih.gov The Raman spectra are characterized by distinct peaks corresponding to the cyano, carboxyl, and phenyl ring moieties. nih.gov

A notable feature in the Raman spectrum of this compound derivatives is the C≡N stretching vibration, which appears as a sharp and intense peak. nih.gov For instance, in derivatives like 3CHCA and 4CHCA, this peak is observed around 2244 cm⁻¹ and 2239 cm⁻¹, respectively. nih.gov The aromatic C-H stretching vibrations are typically observed in the 3000–3150 cm⁻¹ region. nih.gov

Table 1: Selected Raman Vibrational Modes for this compound Derivatives

Vibrational Mode Wavenumber (cm⁻¹) in 3CHCA Wavenumber (cm⁻¹) in 4CHCA
C≡N Stretch 2244 2239
Aromatic C-H Stretch ~3000-3150 ~3000-3150
O-H Stretch (Carboxylic Acid) Weak and Broad Weak and Broad

Data sourced from a comparative Raman vibrational analysis of this compound derivatives. nih.gov

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy complements Raman analysis by providing detailed information on the characteristic vibrational frequencies of the functional groups within this compound, particularly those with strong dipole moment changes. Studies on closely related compounds like alpha-cyano-4-hydroxycinnamic acid reveal key absorption bands. scispace.com

The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the region of 3200–3550 cm⁻¹ in IR spectra, often broadened due to intermolecular hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, characteristic absorption, while the C=C stretching of the alkene group and the aromatic ring can also be identified. docbrown.info For instance, in cinnamic acid, the C=O stretch is noted around 1680 cm⁻¹, with the alkene C=C stretch at approximately 1630 cm⁻¹ and benzene (B151609) ring stretching vibrations around 1580 and 1500 cm⁻¹. docbrown.info In a study of alpha-cyano-4-hydroxycinnamic acid on TiO2 surfaces, the antisymmetric and symmetric ν(COO⁻) modes were found at 1514 and 1393 cm⁻¹, indicating adsorption as a carboxylate. scispace.com The cyano group (C≡N) stretching vibration is also a key diagnostic peak. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Cinnamic Acid Derivatives

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3200-3550 (broad)
Carbonyl C=O Stretch ~1680
Alkene C=C Stretch ~1630
Aromatic Ring C=C Stretch ~1580, ~1500
Carboxylate Antisymmetric ν(COO⁻) ~1514
Carboxylate Symmetric ν(COO⁻) ~1393

Data compiled from spectroscopic studies of cinnamic acid and its alpha-cyano derivatives. nih.govscispace.comdocbrown.info

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve precise vibrational assignments, experimental Raman and IR spectra of this compound and its derivatives are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). nih.govnih.gov These computational approaches allow for the prediction of vibrational frequencies and intensities, which can then be matched with experimental data. nih.gov

For example, in the vibrational analysis of CCA, 3CHCA, and 4CHCA, DFT calculations using the 6-31G basis set have been shown to be in good agreement with the observed experimental Raman spectra. nih.govnih.gov The calculated wavenumbers for the C≡N stretch in 3CHCA and 4CHCA were found to be 2210 cm⁻¹ and 2209 cm⁻¹, respectively, which closely correspond to the experimental values of 2244 cm⁻¹ and 2239 cm⁻¹. nih.gov Such correlations provide a high degree of confidence in the assignment of complex vibrational spectra.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is employed to study the electronic transitions within the this compound molecule and how these are influenced by its chemical environment and structural modifications.

Ultraviolet-Visible (UV-Vis) Absorption Properties

This compound and its derivatives exhibit characteristic UV-Vis absorption profiles. These profiles are of significant interest, particularly in applications such as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where strong absorption at the laser wavelength is crucial. researchgate.net The UV-Vis absorption of these compounds is influenced by factors such as the solvent and the physical state (solution vs. solid). researchgate.net For instance, the UV-Vis absorption of 4-phenyl-alpha-cyanocinnamic acid amide (Ph-CCA-NH2) has been measured in both solution and the solid state. researchgate.net In the solid state, a more intense bathochromic (red) shift and peak broadening are often observed compared to the solution spectrum. researchgate.net

Influence of Substituents on Electronic Transitions

The electronic transitions of this compound are sensitive to the presence of substituent groups on the phenyl ring. The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption maxima (λmax) and the intensity of the absorption bands. This is a critical aspect in the rational design of this compound derivatives for specific applications. researchgate.net

Research into developing new MALDI matrices has involved modifying the this compound core with various functionalities to understand the effects of electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups on their performance. researchgate.net Generally, electron-donating groups tend to cause a bathochromic shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift, although the specific effect can be more complex and depends on the position of the substituent and the nature of the electronic transition.

Table 3: Effect of Phenyl Ring Substituents on the Properties of this compound Derivatives

Substituent Type Example Group General Effect on UV-Vis Absorption
Electron-Donating Methoxy (B1213986) (-OCH₃) Often leads to a bathochromic shift (red shift)
Electron-Withdrawing Nitro (-NO₂) Can lead to a hypsochromic shift (blue shift) or complex spectral changes
Halogen Chloro (-Cl) Can influence absorption properties, used in derivatives like 4-chloro-α-cyanocinnamic acid

This table provides a generalized overview of substituent effects. researchgate.net

Solid-State and Solution Phase UV-Vis Absorption Profiles

The ultraviolet-visible (UV-Vis) absorption profile of α-cyanocinnamic acid and its derivatives is significantly influenced by the physical phase of the sample, exhibiting distinct differences between the solid-state and solution phases. These variations arise from differences in molecular aggregation, conformation, and intermolecular interactions present in the solid crystal lattice versus freely solvated molecules.

In solution, typically in solvents like methanol (B129727) or acetonitrile/water mixtures, α-cyanocinnamic acid derivatives display sharp, well-defined absorption bands. researchgate.netnih.gov For instance, the trans-isomer of cinnamic acid, a related parent compound, shows a maximum absorbance (λmax) at approximately 270 nm in solution. researchgate.net These absorption bands are primarily attributed to π → π* electronic transitions within the conjugated system, which includes the phenyl ring, the acrylic double bond, and the cyano group. researchgate.netnanoqam.ca The specific λmax and molar absorptivity are dependent on the solvent used and the specific substituents on the cinnamic acid backbone.

Conversely, in the solid state, the UV-Vis absorption spectra of these compounds typically exhibit a bathochromic shift (a shift to longer wavelengths) and significant peak broadening. researchgate.net This phenomenon is observed for α-cyanocinnamic acid derivatives where the absorption maximum is not a fixed wavelength but rather a range of maximal absorption. researchgate.net The red shift and broadening in the solid state are attributed to intermolecular interactions, such as π-stacking and hydrogen bonding, within the crystal lattice. These interactions can alter the energy levels of the electronic states, leading to the observed spectral changes compared to the isolated molecules in solution. thermofisher.com The rigidity of the molecule's orientation in the solid state can also lead to polarization-dependent effects not observed in solution, where molecules tumble and orient randomly. thermofisher.com

Comparative UV-Vis Absorption Data for Cinnamic Acid Derivatives
Compound/DerivativePhaseAbsorption Maximum (λmax)Key Observations
trans-Cinnamic acidSolution~270 nmRepresents the core chromophore absorption. researchgate.net
cis-Cinnamic acidSolution~262 nmBlue-shifted compared to the trans isomer due to decreased conjugation. researchgate.netresearchgate.net
4-Phenyl-α-cyanocinnamic Acid AmideSolution (Acetonitrile/Water)Defined peakSharp, characteristic absorption band. researchgate.net
4-Phenyl-α-cyanocinnamic Acid AmideSolid StateBroad rangeBathochromic shift and peak broadening observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of α-cyanocinnamic acid and its isomers. The presence of a carbon-carbon double bond allows for the existence of E (entgegen) and Z (zusammen) geometric isomers, which can be readily distinguished using ¹H and ¹³C NMR techniques.

The key to differentiating E/Z isomers lies in the analysis of proton-proton coupling constants and chemical shifts. creative-biostructure.com The vicinal coupling constant (³J) between the vinylic proton and the proton on the adjacent carbon is characteristically different for each isomer. For cinnamic acid derivatives, the ³J value for the trans (E) configuration is typically larger (around 12-18 Hz) than for the cis (Z) configuration (around 6-12 Hz), reflecting the different dihedral angles between the coupled protons. creative-biostructure.com

Furthermore, the chemical shifts of the protons and carbons are influenced by the stereochemistry. Anisotropic effects from the phenyl ring and the carbonyl group cause protons and carbons to resonate at different frequencies in the E and Z isomers.

For more complex assignments or to confirm spatial relationships, two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. wikipedia.orgnih.gov A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). libretexts.org For an E/Z isomer pair of α-cyanocinnamic acid, a NOE correlation would be expected between the vinylic proton and the ortho protons of the phenyl ring in the isomer where they are on the same side of the double bond, providing definitive stereochemical assignment. youtube.com

Illustrative NMR Data for E/Z Isomer Differentiation of Cinnamic Acid Derivatives
NMR ParameterE (trans) IsomerZ (cis) IsomerSignificance
³J (H-H) Coupling Constant~12-18 Hz~6-12 HzProvides clear differentiation of geometric isomers. creative-biostructure.com
¹H Chemical Shift (Vinylic H)Typically downfieldTypically upfieldAffected by anisotropic effects of nearby functional groups.
NOE CorrelationPresent between specific vinylic and aromatic protons.Different set of correlations or absent.Confirms through-space proximity, providing unambiguous stereochemical proof. libretexts.org

Mass Spectrometry for Comprehensive Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used for the detailed structural analysis of α-cyanocinnamic acid, providing information on its molecular weight, elemental composition, and the structure of its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of α-cyanocinnamic acid and its derivatives with high accuracy. This precision allows for the calculation of the elemental formula of the molecule. For α-cyanocinnamic acid (C₁₀H₇NO₂), the theoretical monoisotopic mass is 189.0477 g/mol . HRMS instruments can measure this mass to within a few parts per million (ppm), which provides strong evidence to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. This technique is fundamental in confirming the identity of newly synthesized derivatives or compounds isolated from natural sources.

Fragmentation Pattern Analysis for Derivative Characterization

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which provides valuable structural information. nih.gov When the protonated or deprotonated molecular ion of α-cyanocinnamic acid or its derivatives is isolated and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions.

The fragmentation of cinnamic acids and their derivatives often involves specific neutral losses. nih.govresearchgate.net Common fragmentation pathways for the carboxyl group include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). The cleavage of the bond between the phenyl ring and the acrylic acid side chain can also occur. Analysis of these fragmentation patterns helps in identifying the core structure and characterizing the nature and position of substituents on its derivatives. researchgate.netlibretexts.org For example, the fragmentation of a hydroxylated derivative would show a different pattern compared to an esterified one, allowing for their differentiation. d-nb.info

Isotopic Distribution Analysis

Isotopic distribution analysis provides an additional layer of confirmation for the elemental composition of α-cyanocinnamic acid. Naturally occurring elements exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but it also contains about 1.1% of the heavier ¹³C isotope. chromatographyonline.com

In a mass spectrum, this isotopic composition results in a characteristic pattern of peaks for a given ion. The most intense peak (the monoisotopic peak, M) corresponds to the ion containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is followed by smaller peaks at higher masses (M+1, M+2, etc.) corresponding to ions containing one or more heavy isotopes. nih.gov

For α-cyanocinnamic acid (C₁₀H₇NO₂), the intensity of the M+1 peak relative to the M peak can be predicted based on the number of carbon and nitrogen atoms. The theoretical isotopic pattern can be calculated and compared to the experimentally observed pattern. A close match between the theoretical and observed isotopic distributions provides high confidence in the assigned elemental formula. nih.govresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and behavior of chemical compounds. These computational methods provide insights into electronic structure, geometry, and spectroscopic characteristics that can be challenging to determine experimentally. In the context of alpha-cyanocinnamic acid, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding its fundamental properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of molecules to predict their properties.

The optimization of molecular geometry is a fundamental application of DFT, providing a detailed picture of the three-dimensional arrangement of atoms in a molecule. For this compound, also referred to as cyanocinnamic acid (CCA), DFT-based computer simulations have been employed to determine its optimized molecular structure. nih.gov

One study utilized the B3LYP hybrid functional with a 6-31G basis set to perform geometry optimization. nih.gov The calculations revealed specific bond lengths and angles within the aromatic ring and the acrylic group of the molecule. For instance, the C8=C9 double bond was calculated to be approximately 1.35 Å, while the C9-C12 bond length was determined to be around 1.44 Å. The bond angles, such as C8-C9-O10 and C9-C8-C12, were also calculated, providing a comprehensive structural model of the molecule. nih.gov

While detailed conformational analyses of this compound are not extensively reported in the literature, the geometry optimization provides the most stable conformation of the molecule in the gas phase. This optimized structure serves as the foundation for further computational investigations into the molecule's properties.

Table 1: Selected Calculated Bond Lengths and Angles for this compound (CCA) Data sourced from DFT calculations using the B3LYP/6-31G basis set. nih.gov

ParameterBond/AngleCalculated Value
Bond LengthC8=C91.35 Å
C9-C121.44 Å
C8-C71.46 Å
C9-O101.22 Å
C9-O111.37 Å
Bond AngleC8-C9-O10113.1° - 118.1°
C9-C8-C12~114°
C8-C9-O11>120°

Frontier Molecular Orbital (HOMO-LUMO) analysis is a crucial aspect of understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis can provide insights into the potential for charge transfer within the molecule and with other species.

While the principles of HOMO-LUMO analysis are well-established, specific computational studies detailing the frontier molecular orbitals and the HOMO-LUMO gap for this compound are not extensively available in the published literature. Such studies would be valuable for a deeper understanding of its electronic behavior and reactivity.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental assignments. For this compound, DFT has been successfully used to predict its vibrational modes. nih.gov

A study employing DFT with the B3LYP functional and a 6-31G basis set calculated the vibrational wavenumbers for cyanocinnamic acid (CCA). nih.govnih.gov These theoretical values were then compared with experimental Raman spectra, showing good agreement. nih.govnih.gov This correlation allowed for the plausible assignment of the observed Raman bands to specific vibrational modes within the molecule. nih.gov

Key vibrational modes that have been computationally and experimentally investigated include the C≡N stretching, C-H stretching of the aromatic ring, and the stretching of the hydroxyl (-OH) group in the carboxylic acid moiety. nih.gov For instance, the C≡N stretching vibration was theoretically calculated to be around 2209-2210 cm⁻¹, which aligns well with experimental observations. nih.gov

While the vibrational spectra have been studied, detailed computational predictions of the electronic absorption spectra for this compound are not as readily available.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (CCA) Data sourced from a comparative Raman vibrational analysis and DFT calculations. nih.gov

Vibrational ModeExperimental Raman Frequency (cm⁻¹)Calculated DFT Frequency (cm⁻¹)
C≡N stretch~2239 - 2244~2209 - 2210
Aromatic C-H stretch3021, 3042, 3080, 3126, 31563073, 3094, 3121, 3146

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly valuable for predicting electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

The application of TD-DFT can provide insights into the nature of these electronic transitions, such as identifying them as π-π* or n-π* transitions, and can help in understanding the photophysical properties of a molecule. By simulating the absorption spectrum, TD-DFT can aid in the interpretation of experimental UV-Vis spectra.

Despite its utility, specific TD-DFT studies focused on the excited states and the prediction of the absorption spectrum of this compound are not widely reported in the scientific literature. Such investigations would be beneficial for a comprehensive understanding of its electronic and photophysical behavior.

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time. These methods can provide detailed information about the conformational changes, flexibility, and interactions of molecules in various environments.

To date, there is a lack of published research specifically detailing molecular modeling and dynamics simulations performed on this compound. The application of these computational methods could offer valuable insights into its behavior in different environments, complementing the static picture provided by quantum chemical calculations.

Structure-Property Relationship (SPR) Studies

Structure-property relationship (SPR) studies are crucial in understanding how the molecular structure of this compound and its derivatives influences their macroscopic properties. Computational models have been effectively employed to predict and optimize these properties for specific applications.

Prediction and Optimization of Nonlinear Optical (NLO) Properties

Computational research has highlighted the potential of this compound derivatives as promising materials for nonlinear optical (NLO) applications. These materials can manipulate the properties of light, a characteristic that is highly sought after in technologies such as telecommunications and optical computing.

The second-order polarizability (β) is a key parameter that quantifies the NLO response of a molecule. Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to predict the β values of this compound derivatives. For instance, in a study of triphenylamine-based α-cyanocinnamic acid acetylene (B1199291) derivatives, the static second-order polarizability (βtot) was computed to be significant, indicating a strong NLO response. The calculations revealed that the charge transfer from the triphenylamine (B166846) donor to the α-cyanocinnamic acid acceptor plays a crucial role in this response.

The introduction of substituents onto the this compound framework can dramatically alter its NLO properties. Theoretical studies have shown that adding an electron-accepting group, such as a fluorine atom, to the phenyl ring of the α-cyanocinnamic acid segment can significantly increase the computed total second-order polarizability (βtot) values. In one computational study, the substitution of fluorine at different positions of the phenyl ring led to a remarkable enhancement in the NLO second-order response, with one particular derivative (D4 system) exhibiting a βtot value of 70537.95 atomic units. This demonstrates the power of computational chemistry in guiding the design of molecules with optimized NLO properties.

Calculated Second-Order Polarizability (βtot) of Fluorine-Substituted Triphenylamine-based α-Cyanocinnamic Acid Derivatives
SystemSubstitution Positionβtot (a.u.)
D4Fluorine substitution70537.95

The NLO response of these molecules is intrinsically linked to intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. In triphenylamine-based α-cyanocinnamic acid systems, the triphenylamine moiety acts as the electron donor and the α-cyanocinnamic acid segment functions as the electron acceptor. Computational analyses have shown that upon photoexcitation, there is a significant charge transfer from the donor to the acceptor along the molecular axis, which is a key factor in producing a large NLO response. The efficiency of this ICT is a critical determinant of the magnitude of the second-order polarizability.

Design of Functional Materials (e.g., Dye Sensitizers)

The this compound moiety is a key component in the design of organic dye sensitizers for dye-sensitized solar cells (DSSCs). Its carboxylic acid group serves as an effective anchor to the surface of semiconductor materials like titanium dioxide (TiO2), while the cyano group and the conjugated system facilitate electron transfer processes essential for solar energy conversion.

Computational studies using DFT and time-dependent DFT (TD-DFT) have been instrumental in designing and evaluating the performance of dye sensitizers incorporating the this compound structure. These studies investigate various parameters, including:

Adsorption Stability: Theoretical calculations are used to determine the most stable adsorption configurations of the dye on the TiO2 surface. The presence of the cyano group can influence the adsorption energy and stability.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye are calculated to ensure efficient electron injection from the dye's excited state into the conduction band of the semiconductor and subsequent dye regeneration by the electrolyte.

Optical Properties: TD-DFT calculations predict the absorption spectra of the dyes, allowing for the design of sensitizers that can harvest a broad range of the solar spectrum.

Electron Injection Ability: The driving force for electron injection from the dye to the semiconductor is a critical factor for high-efficiency DSSCs and can be estimated through computational models.

For example, studies on phenothiazine (B1677639) dyes have explored the effect of the number and position of cyanocinnamic acid anchoring groups on DSSC performance. It was found that increasing the number of these anchoring groups can enhance the efficiency of the solar cell.

Computational Medicinal Chemistry and Drug Design

The cinnamic acid scaffold, including its alpha-cyano derivatives, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Computational methods are increasingly being used to explore the potential of this compound derivatives as therapeutic agents.

Molecular Docking and QSAR Studies:

Enzyme Inhibition: Molecular docking simulations are employed to predict the binding modes and affinities of this compound analogs to the active sites of various enzymes. For instance, derivatives of cinnamic acid have been studied as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) and matrix metalloproteinases (MMPs), which are implicated in cancer. These studies help in understanding the key interactions, such as hydrogen bonds and steric interactions, that govern the inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of a series of compounds with their biological activity. For cinnamic acid analogues, QSAR studies have shown that electronic properties are often a governing factor in their inhibitory potency. These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates.

Drug Discovery and Development:

Anticancer Agents: Computational studies have supported the development of silyl (B83357) cyanocinnamic acid derivatives as potential anticancer agents. These compounds have shown enhanced cancer cell proliferation inhibition compared to the parent compound, cyano-hydroxycinnamic acid. Molecular docking studies have been used to understand their interaction with monocarboxylate transporters (MCTs), which are involved in cancer cell metabolism.

Neuroprotective Agents: The cinnamic acid scaffold is also being explored for the development of neuroprotective agents. Computational approaches can aid in the design of derivatives with improved properties for treating neurodegenerative diseases.

Homology Modeling of Target Proteins

Homology modeling, or comparative modeling, is a computational technique used to generate a three-dimensional (3D) atomic-resolution model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). researchgate.netyoutube.com This method is particularly valuable when the crystal structure of the protein of interest is unavailable, which is often a bottleneck in structure-based drug design. researchgate.net The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures, as structural conformation is more conserved throughout evolution than the amino acid sequence itself. researchgate.netnih.gov

The process of homology modeling involves several key steps:

Template Identification: The first step is to search for protein structures that are evolutionarily related to the target sequence, typically using databases like the Protein Data Bank (PDB). nih.gov

Sequence Alignment: The target protein's amino acid sequence is aligned with the sequence of the selected template structure. The accuracy of this alignment is critical for the quality of the final model. nih.gov

Model Building: A 3D model of the target is constructed based on the alignment with the template. This involves building the protein backbone and adding side chains. nih.gov Various methods, including rigid-body assembly and satisfaction of spatial restraints, are employed for this purpose. nih.gov

Model Refinement and Validation: The generated model is then refined to correct any structural irregularities and minimize energy to achieve a more stable conformation. The quality of the final model is assessed using various computational tools to ensure its stereochemical plausibility. nih.gov

For instance, in studies involving derivatives of cinnamic acid, homology modeling was used to build the 3D structure of human-neutral α-glucosidase, a target for anti-diabetic drugs, using the crystal structure of a related enzyme as a template. orientjchem.org This generated model of the target enzyme provided the necessary structural information to then perform molecular docking studies with potential inhibitors. orientjchem.org

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as α-cyanocinnamic acid) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. ajpp.in The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. orientjchem.orgajpp.in This process involves two main steps: sampling the conformational space of the ligand within the protein's binding site and then ranking these conformations using a scoring function. ajpp.in

Docking studies provide critical information about the interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. ajpp.in The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower (more negative) value indicates a stronger and more stable interaction.

In studies of cinnamic acid derivatives, molecular docking has been used to investigate their binding to various protein targets. For example, docking simulations of cinnamic acid derivatives with the human-neutral α-glucosidase enzyme identified several compounds with strong binding affinities, indicated by low Gibbs free energy (ΔG) values. orientjchem.org These simulations revealed that the compounds could act as potential α-glucosidase inhibitors. orientjchem.org Similarly, docking studies on cinnamaldehyde (B126680) derivatives against cancer-related receptors helped elucidate how substitutions on the phenyl ring influenced binding interactions and inhibitory potential. nih.gov

Table 1: Molecular Docking Results for Cinnamic Acid Derivatives Against Various Protein Targets

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Hydroxyl Cinnamic AcidProtease Activated Inhibitor ReceptorNot SpecifiedInvolved in hydrogen bonds and hydrophobic interactions ajpp.in
Cinnamic Acid Derivative 1Human-Neutral α-Glucosidase-7.64ASP203, GLU271, ARG399 orientjchem.org
Cinnamic Acid Derivative 2Human-Neutral α-Glucosidase-7.58ASP203, PHE300, ARG399 orientjchem.org
o-hydroxycinnamaldehyde (o-OH CM)Matrix Metalloproteinase-2 (MMP-2)Not Specified (Ki = 11.08 µM)Interacts directly with Zn cofactor, Tyr142 nih.gov
Salvianolic acid CHuman Epidermal Growth Factor Receptor 2 (HER2)-7.10Not specified nih.gov

In Silico Screening and Lead Optimization

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijesi.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. ijesi.org Virtual screening can be broadly categorized into ligand-based methods, which use the knowledge of known active molecules, and structure-based methods, which require the 3D structure of the target receptor. orientjchem.orgijesi.org

Once initial "hits" are identified through screening, the process of lead optimization begins. This phase focuses on modifying the chemical structure of the hit compounds to improve their pharmacological properties. danaher.comnih.gov Computational tools are heavily utilized to guide this process. The goal is to enhance characteristics such as:

Potency and Efficacy: Increasing the binding affinity and biological activity against the target. danaher.com

Selectivity: Minimizing binding to off-target proteins to reduce potential side effects. danaher.com

ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to ensure the compound is drug-like. danaher.com

Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to correlate changes in the 3D structure of molecules with their biological activity, providing a predictive model for designing new derivatives. nih.gov For a compound like α-cyanocinnamic acid, this process would involve generating virtual derivatives by adding or modifying functional groups and then using docking and other computational models to predict how these changes affect binding affinity and drug-like properties before committing to chemical synthesis. danaher.com

Advanced Applications in Analytical Chemistry and Materials Science

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Matrices

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a cornerstone technique in proteomics and the analysis of biomolecules. The choice of the matrix, a small organic compound that co-crystallizes with the analyte, is critical for the successful ionization and detection of molecules. The matrix absorbs the laser energy, facilitating a soft ionization process that allows large, fragile biomolecules like proteins and peptides to be analyzed intact.

For many years, the selection of MALDI matrices, such as the widely used α-cyano-4-hydroxycinnamic acid (CHCA), was largely based on empirical findings from the early days of the technology. pnas.orgpnas.orgpnas.orgnih.govsigmaaldrich.com However, to push the boundaries of sensitivity and performance in proteomic analyses, researchers moved towards a more systematic and rational design approach. nih.gov This involved the targeted variation of functional groups on the core structure of α-cyanocinnamic acid (CCA) to create new matrix candidates with superior properties. pnas.orgpnas.org

The central hypothesis behind this rational design was that modifying the electronic properties of the matrix molecule could enhance the ionization process. nih.gov Specifically, it was proposed that a matrix with a lower gas-phase proton affinity would be a more efficient proton donor to analyte molecules. pnas.orgpnas.orgnih.gov This improved proton transfer would, in turn, lead to more intense ion yields for the peptides being analyzed. nih.gov This systematic approach led to the synthesis and evaluation of several new CCA derivatives, with the goal of overcoming the limitations of existing matrices. pnas.orgnih.gov

Through the rational design process, 4-chloro-α-cyanocinnamic acid (Cl-CCA) was identified as a matrix with outstanding properties and superior performance compared to the "gold standard," CHCA. pnas.orgpnas.orgpnas.orgnih.govnih.govnih.gov The substitution of a hydroxyl group with a chlorine atom on the cinnamic acid ring results in a lower proton affinity, which dramatically improves MALDI performance in several key areas. pnas.orgpnas.orgnih.gov

One of the most significant advantages of Cl-CCA is a substantial increase in analytical sensitivity. pnas.orgpnas.orgnih.gov Studies have demonstrated as much as a tenfold improvement in sensitivity when analyzing labile peptides, such as phosphopeptides, on standard stainless-steel targets. nih.govnih.gov In experiments involving the enrichment of phosphopeptides, Cl-CCA showed a sensitivity advantage of nearly two orders of magnitude over CHCA. nih.gov

This enhanced sensitivity is also characterized by cleaner spectral backgrounds, especially at low peptide concentrations, with fewer low-mass artifacts compared to CHCA. nih.gov Furthermore, Cl-CCA is considered a "cooler" matrix, meaning it transfers energy more gently during the laser desorption/ionization process. nih.govnih.gov This property results in better preservation of fragile peptides that might otherwise fragment during analysis, which is particularly useful for studying post-translational modifications. nih.govnih.gov

The increased sensitivity and improved ionization efficiency of Cl-CCA directly translate to significantly enhanced sequence coverage in proteomic experiments. pnas.orgpnas.org Sequence coverage—the percentage of a protein's amino acid sequence that is identified by its constituent peptides—is a critical measure of the quality of a protein identification.

For instance, in the analysis of a 1 fmol in-solution digest of bovine serum albumin (BSA), using Cl-CCA as the matrix raised the sequence coverage to 48%, a dramatic increase from the 4% achieved with CHCA under similar conditions. pnas.orgpnas.orgnih.govsigmaaldrich.com This superior performance holds at different sample amounts; for a 10 fmol BSA digest, Cl-CCA yielded a sequence coverage of 75%, compared to 40% for CHCA. pnas.org This demonstrates a more comprehensive detection of peptides across the protein's sequence, leading to more confident protein identifications.

Table 1: Comparison of Protein Sequence Coverage for Bovine Serum Albumin (BSA) Tryptic Digest
Analyte AmountMatrixSequence Coverage (%)
1 fmolCl-CCA48%
CHCA4%
10 fmolCl-CCA75%
CHCA40%

A known limitation of traditional matrices like CHCA is a detection bias that favors peptides containing the strongly basic amino acid arginine. nih.govmdpi.com This can lead to the suppression of signals from acidic, neutral, or lysine-containing peptides, resulting in incomplete proteomic data. nih.govmdpi.com

Cl-CCA provides a considerably more uniform response to peptides of different basicity. pnas.orgpnas.orgpnas.orgnih.govsigmaaldrich.com This is attributed to its lower proton affinity, which allows for more efficient proton transfer to a wider range of peptides, not just the most basic ones. pnas.orgpnas.orgnih.gov As a result, Cl-CCA shows less bias for arginine-containing peptides and provides enhanced detection of acidic and neutral peptides. nih.gov Mass spectra obtained with Cl-CCA often show more numerous and intense signals for low-mass peptides, particularly those ending with a C-terminal lysine, leading to a more complete and unbiased representation of the peptide mixture. nih.gov

The combined advantages of high sensitivity, enhanced sequence coverage, and uniform peptide response make Cl-CCA a powerful tool for protein identification, particularly through peptide mass fingerprinting (PMF). nih.govnih.gov PMF is a widely used proteomic technique where a protein is identified by matching the experimentally measured masses of its proteolytic peptides against a database of theoretical peptide masses. units.ityoutube.com

The superior performance of Cl-CCA allows for the unambiguous identification of proteins from very small sample amounts. For example, using Cl-CCA, it is possible to confidently identify BSA from a gel band containing just 25 fmol of protein, a level at which CHCA fails to detect any BSA peptides. pnas.orgpnas.orgsigmaaldrich.com Furthermore, the matrix enables more effective PMF of complex peptide mixtures generated by less specific enzymes like chymotrypsin (B1334515) and elastase, expanding the toolkit for proteomic analysis. nih.gov The use of Cl-CCA in conjunction with high-resolution mass spectrometers makes PMF a faster and more reliable method for protein identification. nih.gov

Table 2: Protein Identification of BSA from a 25 fmol In-Gel Sample
MatrixResultDetails
Cl-CCAUnambiguous Identification17 peptides detected, 25% sequence coverage
CHCANo IdentificationNo BSA peptides detected

Specialized Matrices for Specific Analyte Classes

The versatility of α-cyanocinnamic acid (α-CCA) as a matrix-assisted laser desorption/ionization (MALDI) matrix is further highlighted by the development of specialized derivatives tailored for specific classes of analytes. These rationally designed matrices address challenges such as ion suppression, analyte fragmentation, and poor ionization efficiency encountered with standard matrices.

4-Phenyl-alpha-Cyanocinnamic Acid Amide (Ph-CCA-NH2) for Negative Ion Mode Lipid Imaging

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) has become a pivotal technique for lipid analysis, offering spatial localization of various lipid species within biological tissues. nih.gov The choice of matrix is critical, particularly in negative ion mode, which is often preferred for the analysis of acidic lipids. Through rational matrix design and screening, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a novel and superior matrix for the negative ion mode analysis and imaging of diverse lipid classes. nih.gov

Systematic comparisons of doubly substituted α-cyanocinnamic acid derivatives revealed that Ph-CCA-NH2 provides enhanced sensitivity and reproducibility over commonly used matrices. nih.gov One of the key advantages of Ph-CCA-NH2 is the generation of a relatively low number of background peaks, coupled with a significant matrix suppression effect, which simplifies spectral interpretation and improves the detection of low-abundance lipids. nih.gov

In comparative imaging studies of rat brain tissue sections, Ph-CCA-NH2 demonstrated its capability to effectively ionize various lipid species. Imaging was performed on adjacent cryosections, one coated with a standard matrix like 9-aminoacridine (B1665356) (9-AA) and the other with Ph-CCA-NH2, allowing for a direct comparison under identical analytical conditions. The results showed that Ph-CCA-NH2 provides superior ion signals for multiple lipid classes.

Feature4-Phenyl-alpha-Cyanocinnamic Acid Amide (Ph-CCA-NH2)9-Aminoacridine (9-AA)
Ion Mode NegativeNegative
Analyte Class LipidsLipids
Sensitivity Superior for various lipid classesStandard
Reproducibility HighStandard
Background Interference LowModerate
Matrix Suppression GoodModerate
alpha-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Protein Analysis

The analysis of intact proteins by MALDI-MS presents challenges, including poor signal intensity, spot-to-spot variability, and the need for homogeneous crystal formation. To address these issues, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) has been synthesized and demonstrated as a highly effective matrix for the analysis of intact proteins in complex samples such as food and bacterial extracts. mdpi.comnih.gov

CPPA significantly enhances protein signals, reduces signal variability, and promotes the formation of homogeneous sample spots, which eliminates the laborious search for "sweet spots" on the target plate. mdpi.comnih.gov When compared to conventional matrices like sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), and 4-chloro-α-cyanocinnamic acid (CClCA), CPPA exhibits better signal-to-noise (S/N) ratios and a more uniform response for a wide range of proteins. mdpi.comnih.gov In the analysis of a standard protein mixture containing cytochrome c (12,361 Da), bovine myoglobin (B1173299) (16,953 Da), and trypsinogen (B12293085) (23,981 Da), CPPA successfully detected the protonated adducts of each protein with high sensitivity. mdpi.com

The improved performance of CPPA is attributed to its chemical structure, which allows for efficient energy absorption and transfer, leading to better desorption and ionization of large biomolecules with reduced fragmentation. mdpi.com

MatrixKey Advantages for Intact Protein Analysis
CPPA High signal-to-noise ratio, reduced spot-to-spot variability, increased spot homogeneity, uniform response for various proteins. mdpi.comnih.gov
SA Standard matrix for high mass proteins, but can have variability issues.
CHCA Commonly used for peptides, but less effective for larger intact proteins. nih.gov
CClCA Improved performance over CHCA for some peptides, but CPPA shows better overall performance for intact proteins. mdpi.com
Matrices for Sialylated Glycans and Glycopeptides

The analysis of sialylated glycans and glycopeptides by MALDI-MS is often hampered by the lability of the sialic acid linkage, which can lead to in-source decay and the loss of sialic acid residues. The choice of matrix is therefore crucial to minimize this desialylation. 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been identified as a highly effective matrix for the analysis of these labile molecules. nih.gov

Unlike CHCA, which can promote the loss of sialic acid, Cl-CCA allows for the analysis of sialylated N-glycans and glycopeptides with minimal fragmentation, particularly in the negative ion mode. nih.gov The use of Cl-CCA results in the formation of microcrystals with a homogeneous spatial distribution, which improves shot-to-shot repeatability, resolution, and mass accuracy. nih.gov In reflectron-positive ion mode analysis of PMP-labeled O-glycans, Cl-CCA revealed more complete profiles compared to both 2,5-dihydroxybenzoic acid (DHB) and CHCA. nih.gov This demonstrates the high potential of rationally designed matrices like Cl-CCA for advancing glycomics and glycoproteomics. nih.gov

MatrixPerformance for Sialylated Glycans/GlycopeptidesIon Mode Suitability
4-chloro-α-cyanocinnamic acid (Cl-CCA) Minimizes desialylation, provides more complete profiles. nih.govNegative and Positive
α-cyano-4-hydroxycinnamic acid (CHCA) Can cause significant in-source decay and loss of sialic acid. nih.govPrimarily Positive
2,5-dihydroxybenzoic acid (DHB) Allows analysis in negative ion mode but may provide less complete profiles than Cl-CCA. nih.govNegative and Positive

Mechanistic Investigations of Ion Formation in MALDI-MS

Despite the widespread use of MALDI-MS, a complete understanding of the ion formation mechanism remains elusive. However, studies involving systematic variations of the α-cyanocinnamic acid core structure have provided significant insights. Research has shown that the ion formation process in MALDI is not solely a physical desorption event but involves chemical ionization mechanisms. pnas.orgnih.gov

A key finding is the crucial role of proton transfer from a reactive, protonated matrix species to the analyte molecules in the gas phase. pnas.orgnih.gov This is supported by the observation that α-CCA derivatives that perform well as matrices in positive-ion mode also show abundant signals of the protonated matrix itself. pnas.org

The gas-phase proton affinity of the matrix has been identified as a critical parameter influencing ionization efficiency. A matrix with a lower proton affinity is more likely to transfer a proton to the analyte, leading to a higher analyte ion signal. This principle guided the development of 4-chloro-α-cyanocinnamic acid (Cl-CCA). The substitution of a hydroxyl group in CHCA with a more electronegative chlorine atom was predicted to lower the proton affinity of the matrix. pnas.orgnih.gov

Experimental results confirmed this hypothesis, showing a dramatic improvement in MALDI performance with Cl-CCA. For instance, the analysis of a 1 fmol bovine serum albumin (BSA) digest using Cl-CCA resulted in a sequence coverage of 48%, compared to just 4% with CHCA. pnas.orgmercer.edu This enhancement is attributed to a more uniform response to peptides with varying basicity, as the lower proton affinity of Cl-CCA facilitates more efficient protonation of a wider range of peptides. pnas.orgmercer.edu These findings strongly support a chemical ionization mechanism where the protonated matrix acts as the primary ionizing agent.

Development of Liquid Matrices (Ionic Liquid Matrices and Liquid Support Matrices)

A significant challenge in traditional MALDI-MS using solid crystalline matrices is the formation of heterogeneous sample spots, leading to poor shot-to-shot reproducibility and hindering quantitative analysis. To overcome this limitation, liquid matrices have been developed, primarily in the form of ionic liquid matrices (ILMs) and liquid support matrices (LSMs). researchgate.net

ILMs are typically formed by an equimolar mixture of a conventional acidic MALDI matrix, such as a derivative of α-cyanocinnamic acid, and an organic base. bohrium.com These matrices exist as liquids at or near room temperature and under vacuum, which promotes the formation of highly homogeneous sample preparations. researchgate.net The use of α-cyano-4-hydroxycinnamic acid (CHCA) and its derivatives in the formulation of ILMs has been extensively explored. core.ac.uk

Building on the success of rationally designed solid matrices, an ILM and an LSM based on 4-chloro-α-cyanocinnamic acid (ClCCA) have been developed. These liquid matrices offer greater sample homogeneity and a simpler morphology compared to their crystalline counterparts. researchgate.net Studies have shown that the ClCCA-containing ILM provides a similar analytical performance to the crystalline ClCCA matrix, with detection sensitivities reaching the attomole range for peptide digests. researchgate.net Furthermore, LSMs have demonstrated a high tolerance to common contaminants like ammonium (B1175870) bicarbonate, a frequently used buffering agent. researchgate.net The development of these liquid matrices represents a significant step towards more reproducible and quantitative MALDI-MS analyses.

Functional Materials Development

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Dye Sensitizers for Photoelectrochemical Cells (e.g., Dye-Sensitized Solar Cells, DSSCs)

The alpha-cyanocinnamic acid moiety is a critical component in the design of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). Its primary functions are to act as an electron-accepting group and to serve as an anchoring group, firmly attaching the dye molecule to the surface of semiconductor metal oxides like titanium dioxide (TiO₂). This adsorption is crucial for the efficient injection of electrons from the photo-excited dye into the conduction band of the semiconductor, a key process in the operation of a DSSC.

The study involved synthesizing phenothiazine (B1677639) dyes where the cyanocinnamic acid group was attached either at the N-terminal or the C-3 aromatic ring. nih.gov Furthermore, a dye with two cyanocinnamic acid groups was also created to probe the impact of multiple anchors. nih.govnii.ac.jp The performance of these dyes in DSSCs was systematically evaluated. Results indicated that the dyes with the anchoring group on the carbon-based aromatic ring (C-functionalized) exhibited better cell performance compared to those with the anchor on the nitrogen atom (N-functionalized). nih.gov A significant finding was that the introduction of a second cyanocinnamic acid group led to an increased power conversion efficiency of up to 5.8%. nih.govnii.ac.jp

Femtosecond transient absorption spectral studies confirmed an ultrafast charge injection process from the excited state of the phenothiazine dye to the TiO₂ semiconductor, with a rate constant (kCI) in the range of 10¹⁰ to 10¹¹ s⁻¹. nih.gov This rapid injection is essential for minimizing energy loss and maximizing the photocurrent.

Table 1: Performance of DSSCs with Different Phenothiazine Dyes Containing α-Cyanocinnamic Acid Anchors
Dye Structure FeaturePower Conversion Efficiency (η)Key Finding
N-functionalized AnchorLower than C-functionalizedPosition of the anchoring group significantly impacts cell performance.
C-functionalized AnchorBetter than N-functionalizedCarbon-based attachment provides a more efficient pathway for electron transfer.
Dual Cyanocinnamic Acid Anchors5.8%Increasing the number of anchoring groups can enhance overall efficiency.

Organic Semiconductors and Optoelectronic Applications

The cyano (-CN) group within the this compound structure plays a significant role in its potential application in organic electronics. Cyano functionalization is a recognized strategy for developing n-type organic semiconductors, which are essential for creating complementary logic circuits and p-n junctions. rsc.org The strong electron-withdrawing nature of the cyano group can lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for n-type materials that facilitate electron transport. rsc.org

While this compound itself is not typically used as a standalone semiconductor, it serves as a valuable building block for larger, more complex molecules and polymers with semiconducting properties. For instance, research has shown that polymers derived from the reaction of alpha-cyano-4-hydroxycinnamic acid with organotin dihalides exhibit interesting properties, such as acting as their own matrix in mass spectrometry analysis. researchgate.net

In a related study, a condensation polymer synthesized from titanocene (B72419) dichloride and 2-nitro-p-phenylenediamine, a structure conceptually related to polymers that could be derived from cinnamic acid derivatives, demonstrated a significant increase in electrical conductivity upon doping. researchgate.net The conductivity of the material increased by a factor of 10¹ to 10⁵, transforming it from a semiconductor into a near-conductor. researchgate.net This highlights the potential for polymers incorporating structures similar to this compound to have their electronic properties tuned for specific applications.

Table 2: Role of the Cyano Group and Polymerization in Semiconductor Properties
FeatureEffectRelevance to α-Cyanocinnamic Acid
Cyano (-CN) FunctionalizationStrongly electron-withdrawing; lowers LUMO energy levels.Enables the design of n-type organic semiconductors. rsc.org
PolymerizationCreates extended π-conjugated systems necessary for charge transport.α-Cyanocinnamic acid can be incorporated as a monomer into polymer chains. researchgate.net
DopingDramatically increases electrical conductivity.Polymers containing related structures can be switched from semiconducting to near-conducting states. researchgate.net

Polymer Chemistry and Polymerization Monomers/Initiators

This compound is a versatile compound in polymer chemistry, capable of acting as both a monomer in polymerization reactions and as a component in initiator systems.

As a monomer, alpha-cyano-4-hydroxycinnamic acid has been used to synthesize novel poly(ether esters). researchgate.net In one synthesis route, it undergoes an interfacial polycondensation reaction with Group IVB metallocenes (containing titanium, zirconium, or hafnium) to yield high molecular weight polymers. researchgate.net Infrared spectroscopy of the resulting products confirmed the formation of alternating M-O and M-O(CO) linkages, indicating the successful incorporation of the cinnamic acid derivative into the polymer backbone. researchgate.net

Furthermore, derivatives of this compound can be chemically modified to create other types of monomers. For example, the acyl chlorides of 3-substituted 2-cyanoacrylic acids (derived from this compound precursors) have been reacted with β-hydroxyethyl methacrylate (B99206) to produce new ester monomers. researchgate.net This demonstrates the utility of the this compound framework in creating a variety of polymerizable molecules.

Beyond its role as a monomer, the structural features of this compound and its derivatives are relevant to polymerization initiation. The cinnamic acid structure is known to participate in acid-catalyzed polymerization, for instance, in the polymerization of benzoxazines. mdpi.com While not a direct initiator itself in all systems, its acidic nature can influence and promote polymerization reactions. Relatedly, classical metallocenes, which have been reacted with this compound to form polymers, have also been investigated as photoinitiators for the anionic polymerization of alkyl 2-cyanoacrylates, which share the cyanoacrylate functional group. researchgate.netresearchgate.net This suggests the potential for developing initiator systems that combine the properties of both metallocenes and this compound derivatives.

Table 3: Applications of α-Cyanocinnamic Acid in Polymer Chemistry
RoleReaction TypeResulting Product/FunctionReference
MonomerInterfacial Polycondensation (with metallocenes)High molecular weight poly(ether esters) researchgate.net
Monomer PrecursorEsterification (of its acyl chloride derivative)Ester monomers (e.g., with β-hydroxyethyl methacrylate) researchgate.net
Component in Initiator SystemsAnionic Photopolymerization (related structures)Potential for developing novel initiator systems for cyanoacrylates researchgate.net

Biological and Medicinal Research Endeavors

Modulation of Cellular Metabolic Pathways

Alpha-cyanocinnamic acid and its derivatives have been a focal point of research for their ability to modulate key cellular metabolic pathways. These compounds are recognized for their inhibitory effects on critical transport proteins embedded in both the plasma and mitochondrial membranes, thereby interfering with the metabolic reprogramming often observed in diseases like cancer and non-alcoholic steatohepatitis (NASH). By targeting these transporters, this compound analogues can disrupt the flow of essential metabolic substrates, leading to significant alterations in cellular bioenergetics and biosynthetic processes.

Monocarboxylate transporters, particularly MCT1, MCT2, MCT3, and MCT4, are integral membrane proteins that facilitate the proton-linked transport of monocarboxylates such as lactate (B86563), pyruvate (B1213749), and ketone bodies across the plasma membrane. explorationpub.com In many cancer types, the expression of MCT1 and MCT4 is significantly upregulated, a condition that is often correlated with poor patient prognosis. explorationpub.commdpi.comdrugdiscoveryonline.com This overexpression is a crucial adaptation to the altered metabolic state of cancer cells, which frequently exhibit high rates of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. nih.gov This heightened glycolysis results in the production of large amounts of lactic acid. researchgate.net To prevent intracellular acidification, which could trigger apoptosis, cancer cells rely on MCTs to efflux lactate and protons out of the cell. explorationpub.comnih.gov this compound and its analogues have been identified as inhibitors of these transporters, representing a strategic approach to target this metabolic vulnerability in cancer. researchgate.net

The inhibitory action of this compound derivatives extends to both MCT1 and MCT4, which play distinct but cooperative roles in cancer metabolism. MCT1 facilitates both the import and export of lactate, depending on the concentration gradients of lactate and protons. nih.gov In contrast, MCT4 is particularly adapted for lactate efflux, especially in highly glycolytic cells. mdpi.comnih.gov The compound alpha-cyano-4-hydroxycinnamic acid (CHC) is generally considered a non-specific inhibitor of MCTs. umn.edu

Recognizing the therapeutic potential of targeting these transporters, researchers have developed derivatives of this compound with improved potency and specificity. For instance, 2-Methoxy-4-N,N-dialkyl cyanocinnamic acids have been synthesized and identified as potent dual inhibitors of both MCT1 and MCT4. explorationpub.com The need for dual inhibitors is underscored by the heterogeneous expression patterns of MCT1 and MCT4 within tumors and the potential for compensatory activity between the two transporters. drugdiscoveryonline.com Certain cancer types, such as large B-cell lymphoma, which lack MCT4 expression, have shown particular sensitivity to MCT1-specific inhibition. nih.gov

In vitro experiments have demonstrated the significant impact of this compound derivatives on cancer cell viability and metabolism. A derivative known as alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) has been shown to induce a dose- and time-dependent reduction in the proliferation of human breast cancer cell lines, including MCF-7, T47D, and MDA-231. nih.govmdpi.commdpi.com This anti-proliferative effect is accompanied by the induction of apoptosis, with minimal impact observed on non-cancerous cells. nih.govmdpi.commdpi.com

Further studies have elucidated the effects of these compounds on cellular metabolic fluxes. Derivatives of cyanocinnamic acid effectively disrupt both glycolysis and mitochondrial respiration in cancer cells expressing MCT1 (e.g., WiDr colorectal adenocarcinoma) and MCT4 (e.g., MDA-MB-231 triple-negative breast cancer). explorationpub.com The parent compound, alpha-cyano-4-hydroxycinnamic acid (CHC), was found to inhibit L-lactate uptake and cell growth in the 4T1 breast cancer cell line. umn.edumdpi.com Similarly, novel silyl (B83357) cyanocinnamic acid derivatives demonstrated superior inhibition of cancer cell proliferation compared to CHC and were shown to significantly disrupt both glycolysis and mitochondrial metabolism. researchgate.net

Table 1: In Vitro Efficacy of this compound Derivatives
CompoundCell LineAssayFindingSource
Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)MCF-7, T47D, MDA-231 (Breast Cancer)Proliferation AssayDose- and time-dependent decrease in cell proliferation. nih.govmdpi.com
Alpha-cyano-4-hydroxycinnamic acid (CHC)4T1 (Breast Cancer)L-Lactate Uptake InhibitionIC50: 7.57 ± 15.2 mM mdpi.com
Alpha-cyano-4-hydroxycinnamic acid (CHC)4T1 (Breast Cancer)Cell Growth InhibitionIC50: 6.16 ± 0.19 mM mdpi.com
2-Methoxy-4-N,N-dialkyl cyanocinnamic acidsWiDr (Colorectal), MDA-MB-231 (Breast Cancer)Metabolic Flux AnalysisDisruption of glycolysis and mitochondrial respiration. explorationpub.com
Silyl cyanocinnamic acid derivativesVarious Cancer CellsProliferation AssayEnhanced inhibition compared to parent compound (CHC). researchgate.net

The anti-cancer potential of this compound derivatives observed in vitro has been translated into animal models. In xenograft studies, a specific 2-Methoxy-4-N,N-dialkyl cyanocinnamic acid derivative demonstrated significant single-agent efficacy, inhibiting the in vivo growth of both WiDr colorectal and MDA-MB-231 breast cancer tumors. explorationpub.com Similarly, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) was reported to dramatically inhibit the tumor growth of MDA-231 breast cancer cells in vivo. nih.govmdpi.commdpi.com Novel silyl cyanocinnamic acid derivatives also exhibited effective single-agent anticancer activity in a WiDr colorectal cancer xenograft model. researchgate.net

However, the efficacy can be context-dependent. One study using the 4T1 murine breast tumor model found that daily administration of alpha-cyano-4-hydroxycinnamic acid (CHC) did not produce a significant effect on tumor volume or weight. umn.edumdpi.com This highlights the variability in response that can occur between different tumor models and compound derivatives.

Table 2: In Vivo Efficacy of this compound Derivatives
CompoundTumor ModelCancer TypeResultSource
2-Methoxy-4-N,N-dialkyl cyanocinnamic acid (Compound 9)WiDr XenograftColorectal CancerSignificant tumor growth inhibition. explorationpub.com
2-Methoxy-4-N,N-dialkyl cyanocinnamic acid (Compound 9)MDA-MB-231 XenograftBreast CancerSignificant tumor growth inhibition. explorationpub.com
Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)MDA-231 XenograftBreast CancerDramatically affected tumor growth. nih.govmdpi.com
Silyl cyanocinnamic acid derivativesWiDr XenograftColorectal CancerGood single-agent anticancer efficacy. researchgate.net
Alpha-cyano-4-hydroxycinnamic acid (CHC)4T1 Murine ModelBreast CancerNo effect on tumor volume or weight. umn.edumdpi.com

In addition to targeting MCTs at the plasma membrane, the this compound scaffold is a known inhibitor of the Mitochondrial Pyruvate Carrier (MPC). researchgate.net The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. nih.govnih.gov This transport is a critical juncture in cellular metabolism, as it links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. researchgate.net

Alpha-cyanocinnamate and its derivatives are potent, reversible inhibitors of the MPC. nih.gov The mechanism of inhibition is believed to involve a reaction with an essential thiol group on the carrier protein. nih.gov Studies have shown a direct correlation between the binding of alpha-cyanocinnamate to the mitochondrial membrane and the inhibition of pyruvate transport, an effect that can be competitively prevented by pyruvate itself. researchgate.net Because of this crucial role, MPC inhibitors like the well-known derivative UK-5099 are valuable tools in metabolic research. mdpi.comnih.gov

The inhibition of the Mitochondrial Pyruvate Carrier has emerged as a promising therapeutic strategy in the context of Non-Alcoholic Steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). umn.edunih.gov The MPC is considered an attractive target because its inhibition can address several pathological aspects of NASH. nih.gov

By blocking the entry of pyruvate into the mitochondria, MPC inhibitors can reduce the substrate available for de novo lipogenesis (the synthesis of new fatty acids), a key driver of hepatic fat accumulation (steatosis). nih.gov This blockade also leads to an enhancement of fatty acid oxidation, further helping to decrease the lipid load in the liver. nih.gov Furthermore, the TCA cycle is often hyperactive in NAFLD/NASH; inhibiting the MPC can help normalize this flux, which in turn may reduce the production of reactive oxygen species and subsequent cellular damage, inflammation, and fibrosis. nih.gov

Research has shown that inhibiting the MPC in hepatic stellate cells—the primary cell type responsible for liver fibrosis—suppresses their activation. nih.govresearchgate.netnih.gov Studies in mouse models of NASH have demonstrated that both pharmacological inhibition and genetic deletion of the MPC can protect against the development of the disease, preventing and even reversing liver fibrosis. mdpi.comnih.gov While this compound derivatives like UK-5099 are primarily used as research tools in this field due to low bioavailability, they have been instrumental in validating the MPC as a therapeutic target for NASH. mdpi.com

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Pyruvate Driven Respiration Assays

This compound is a well-documented and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. umn.eduguidetopharmacology.org This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The inhibitory action of this compound is attributed to its reaction with an essential thiol group on the pyruvate carrier protein. nih.gov

In pyruvate-driven respiration assays, which measure the rate of oxygen consumption by isolated mitochondria using pyruvate as the primary fuel source, this compound demonstrates its inhibitory effect clearly. The addition of this compound to these assays results in a rapid and significant decrease in oxygen uptake. medchemexpress.com Studies have shown that at a concentration of 100 µM, it can almost completely inhibit oxygen consumption by rat heart mitochondria that are oxidizing pyruvate. medchemexpress.com This specific inhibition of pyruvate transport prevents the substrate from reaching pyruvate dehydrogenase and entering the TCA cycle, thus halting the flow of reducing equivalents (NADH and FADH₂) to the electron transport chain and curtailing respiration.

Research has confirmed the specificity of this inhibition. At concentrations that fully block pyruvate transport and oxidation, this compound does not affect the oxidation of other mitochondrial substrates, such as succinate. nih.gov This specificity makes it an invaluable tool in metabolic research for isolating and studying the role of mitochondrial pyruvate transport in cellular bioenergetics.

Inhibition of Alpha-Ketoglutarate (B1197944) Exchange

The primary and most well-characterized mitochondrial target of this compound is the pyruvate carrier. nih.govnih.gov Extensive research has highlighted its potency and specificity for inhibiting the transport of pyruvate and other monocarboxylates across the inner mitochondrial membrane. nih.gov

Conversely, there is a lack of substantial evidence to suggest that this compound is a direct or significant inhibitor of the alpha-ketoglutarate exchange, which is primarily mediated by the oxoglutarate carrier (OGC) that exchanges alpha-ketoglutarate for malate. Studies focusing on the specificity of this compound have demonstrated that at concentrations sufficient to completely block pyruvate-dependent respiration, the oxidation of other substrates is not affected. nih.gov This implies that other mitochondrial transport systems, including the OGC, remain functional. The binding of this compound to mitochondrial membranes can be prevented by pyruvate but not by other substrates like acetate (B1210297), further reinforcing its specific interaction with the pyruvate translocator. nih.gov Therefore, its mechanism of action is considered distinct from compounds that might directly target the dicarboxylate or tricarboxylate carrier systems.

Antiproliferative and Apoptotic Activities in Cancer Research

This compound and its derivatives have demonstrated notable antiproliferative and apoptotic activities in various cancer cell lines, making them subjects of interest in oncology research. This anticancer effect is largely linked to the compound's ability to inhibit monocarboxylate transporters (MCTs), particularly MCT1, which are frequently overexpressed in cancer cells to manage the high glycolytic rate (the Warburg effect) by exporting lactate.

By blocking lactate efflux, this compound induces intracellular acidification and metabolic stress, which can lead to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). A derivative, α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), was found to trigger a dose- and time-dependent decrease in the proliferation of human breast cancer cells, including MCF-7, T47D, and MDA-231 lines, while having minimal effects on non-tumoral cells.

The induction of apoptosis by ACCA is associated with changes in the expression of key regulatory proteins. Research shows it leads to an increase in the pro-apoptotic protein Bax and a corresponding increase in the Bax/Bcl-2 ratio, a critical determinant of cell fate. medchemexpress.com Notably, this pro-apoptotic activity has been observed to occur independently of the p53 tumor suppressor status of the cancer cells, suggesting a potentially broad therapeutic window. medchemexpress.com

Data derived from a study on the effects of α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) on breast cancer cells after 48 hours of treatment. medchemexpress.com

Development of Bioactive Analogues

While this compound (often referred to as cyano-hydroxycinnamic acid or CHC) is a foundational inhibitor of MCTs and the MPC, its therapeutic potential is hampered by a relative lack of potency at low concentrations. This has spurred the development of more bioactive analogues designed to improve efficacy, selectivity, and pharmacokinetic properties.

Research efforts have focused on modifying the core structure of cyanocinnamic acid to create novel derivatives with enhanced biological activity. One successful approach involves the synthesis of silyl cyanocinnamic acid derivatives. These silicon-appended lipophilic analogues have demonstrated enhanced inhibition of cancer cell proliferation and several-fold more potent inhibition of MCT1 compared to the parent compound, CHC. By increasing lipophilicity, these analogues may also more effectively disrupt mitochondrial metabolism.

Other synthetic strategies include the creation of various esters and amides. Studies investigating a range of cinnamic acid derivatives found that the presence of electron-withdrawing groups, such as the cyano group, was particularly effective at increasing cytotoxicity against malignant cell lines. Further modifications, such as the synthesis of 2-cyanocinnamic acid amides and their indole (B1671886) analogues, have yielded compounds with significant antitumor activity, identifying new lead compounds for further development. These next-generation molecules aim to overcome the limitations of CHC and provide more effective tools for targeting cellular metabolism in diseases like cancer.

This table summarizes various approaches to developing more potent analogues of this compound.

Q & A

Q. How should researchers structure a review article on α-cyanocinnamic acid’s applications?

  • Methodological Answer : Organize by thematic clusters (synthesis, bioactivity, analytical methods). Use citation managers (EndNote, Zotero) to track sources. Differentiate between confirmed findings (e.g., MALDI compatibility ) and speculative claims. Highlight gaps, such as limited in vivo toxicology data .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.